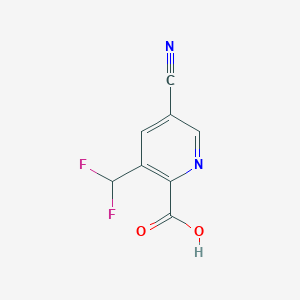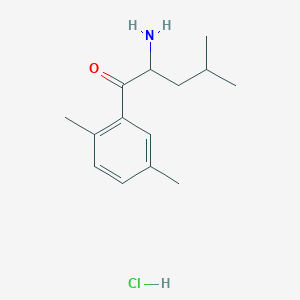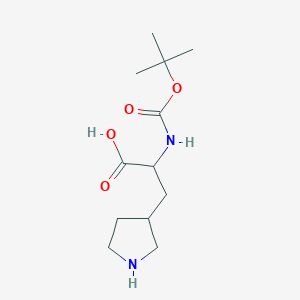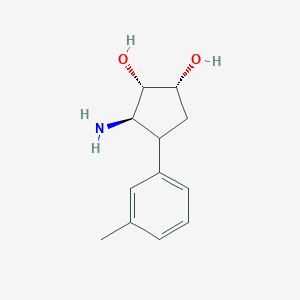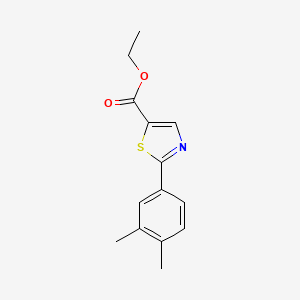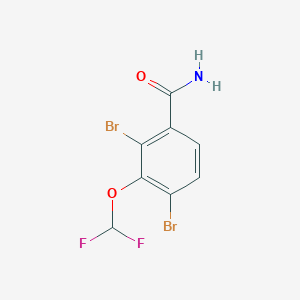
2,4-Dibromo-3-(difluoromethoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromo-3-(difluoromethoxy)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two bromine atoms, a difluoromethoxy group, and an amide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-3-(difluoromethoxy)benzamide typically involves the bromination of a precursor compound followed by the introduction of the difluoromethoxy group and the amide group. One common synthetic route involves the following steps:
Bromination: The precursor benzene compound is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atoms at the desired positions.
Introduction of Difluoromethoxy Group: The difluoromethoxy group can be introduced using a reagent such as difluoromethyl ether or a similar fluorinating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-3-(difluoromethoxy)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The amide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzamides, while hydrolysis can yield the corresponding carboxylic acid and amine.
Scientific Research Applications
2,4-Dibromo-3-(difluoromethoxy)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-3-(difluoromethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group and the bromine atoms contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2,4-Dibromo-3-(difluoromethoxy)benzamide can be compared with other similar compounds, such as:
2,4-Dibromo-3-(trifluoromethoxy)benzamide: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can affect its chemical properties and reactivity.
2,4-Dichloro-3-(difluoromethoxy)benzamide: The presence of chlorine atoms instead of bromine atoms can lead to differences in reactivity and biological activity.
2,4-Dibromo-3-(methoxy)benzamide: The methoxy group can influence the compound’s solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H5Br2F2NO2 |
|---|---|
Molecular Weight |
344.94 g/mol |
IUPAC Name |
2,4-dibromo-3-(difluoromethoxy)benzamide |
InChI |
InChI=1S/C8H5Br2F2NO2/c9-4-2-1-3(7(13)14)5(10)6(4)15-8(11)12/h1-2,8H,(H2,13,14) |
InChI Key |
XZJHANXXUSYSAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)N)Br)OC(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-Fluorophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine](/img/structure/B14859927.png)
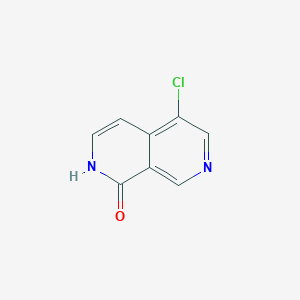
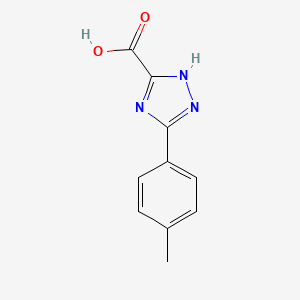
![{[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]amino}thiourea](/img/structure/B14859938.png)
![sodium;[(3S,5S,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B14859942.png)
![2-Methyl-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine](/img/structure/B14859953.png)



